2-Bromo-4-chloro-3-fluoro-6-nitroaniline

Catalog No.
S14267875
CAS No.
M.F
C6H3BrClFN2O2
M. Wt
269.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-3-fluoro-6-nitroaniline

Product Name

2-Bromo-4-chloro-3-fluoro-6-nitroaniline

IUPAC Name

2-bromo-4-chloro-3-fluoro-6-nitroaniline

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.45 g/mol

InChI

InChI=1S/C6H3BrClFN2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2

InChI Key

QDKHXCPPGQDOSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)N)[N+](=O)[O-]

2-Bromo-4-chloro-3-fluoro-6-nitroaniline is a complex organic compound characterized by its unique substitution pattern on the aniline ring. The molecular formula is C₆H₄BrClFN₂O₂, and it features a bromine atom at the 2-position, a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 6-position. This specific arrangement of halogens and a nitro group contributes to its chemical reactivity and potential biological activity. The compound is typically a crystalline solid, exhibiting various physical properties influenced by its molecular structure.

  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various substituents at the aniline nitrogen or the aromatic ring .
  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the aromatic ring towards nucleophiles such as amines or thiols .
  • Reduction Reactions: The nitro group can be reduced to an amine, providing further functionalization opportunities .

Synthesis of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline can be achieved through several methods:

  • Halogenation Reactions: Starting from an appropriate aniline derivative, bromination and chlorination can be performed using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions to introduce bromine and chlorine at specific positions.
  • Nitration: The introduction of the nitro group can be achieved via electrophilic nitration, typically using a mixture of concentrated nitric and sulfuric acids .
  • Sequential Functionalization: A combination of halogenation followed by nitration may also be employed, ensuring that each step selectively introduces substituents without affecting previously installed groups.

Due to its unique structure, 2-Bromo-4-chloro-3-fluoro-6-nitroaniline has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for developing antimicrobial or anticancer agents.
  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dye formulations.
  • Material Science: It may serve as a precursor for developing new materials with specific electronic or optical properties.

Interaction studies involving 2-Bromo-4-chloro-3-fluoro-6-nitroaniline often focus on its reactivity with biological targets or other chemical species:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with enzymes involved in inflammation or cancer pathways could reveal its therapeutic potential.
  • Binding Affinity Assessments: Studies may also assess how well this compound binds to target proteins or receptors compared to structurally similar compounds.

Similar Compounds

Several compounds share structural similarities with 2-Bromo-4-chloro-3-fluoro-6-nitroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-4-fluoro-6-nitroaniline10472-88-50.91
4-Bromo-5-fluoro-2-nitroaniline153505-36-30.94
1-Bromo-3-fluoro-5-nitrobenzene7087-65-20.90
5-Bromo-4-fluoro-2-nitroaniline1052686-50-60.77
4-Bromo-2-chloro-3-fluoro-6-nitroaniline2383579-89-10.88

These compounds exhibit varying degrees of similarity based on their structural components and functional groups, highlighting how small changes can significantly impact their chemical behavior and biological activity.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.90505 g/mol

Monoisotopic Mass

267.90505 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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